molecular formula C12H7BrN4O3 B5090337 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide

6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide

Cat. No. B5090337
M. Wt: 335.11 g/mol
InChI Key: DLXVTOIVVHSZIP-UHFFFAOYSA-N
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Description

6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that contains a pyridine ring and a nitrophenyl group. The synthesis of this compound involves several steps, and it has been studied extensively to understand its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is not fully understood. However, studies have shown that this compound can interact with DNA and inhibit the activity of enzymes involved in DNA synthesis and repair. This mechanism of action may explain its potential use as a fluorescent probe for detecting DNA damage.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide can induce apoptosis in cancer cells and exhibit antimicrobial and antioxidant properties. However, its effects on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, the limitations include its potential toxicity and the need for further studies to understand its effects on normal cells and tissues.

Future Directions

There are several future directions for the study of 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide. These include:
1. Further investigation of its mechanism of action and interactions with DNA.
2. Studies to understand its effects on normal cells and tissues.
3. Optimization of its synthesis method to improve yield and purity.
4. Investigation of its potential use as a catalyst for organic reactions.
5. Development of new derivatives with enhanced properties and potential applications in various fields.
In conclusion, 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide involves the reaction of 4-nitrophenylhydrazine with 2-bromoacetylpyridine in the presence of a base. The resulting intermediate is then reacted with sodium nitrite and hydrochloric acid to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide has potential applications in various fields of scientific research. This compound has been studied for its antimicrobial, antitumor, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for detecting DNA damage and as a catalyst for organic reactions.

properties

IUPAC Name

6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN4O3/c13-9-3-6-11-14-12(16(18)15(11)7-9)8-1-4-10(5-2-8)17(19)20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXVTOIVVHSZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[N+](N3C=C(C=CC3=N2)Br)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5605861

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